Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Overview
Description
Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- is a heterocyclic compound that belongs to the indolizine family This compound is characterized by a fused bicyclic structure consisting of a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary amine, formaldehyde, and a ketone are reacted to form the desired compound . The reaction typically occurs under reflux conditions in the presence of an alcohol solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Formation of substituted indolizine derivatives with various functional groups.
Scientific Research Applications
Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to biological receptors through hydrogen bonding and dipole interactions, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share similar heterocyclic structures and are known for their diverse biological activities.
3-Azabicyclo[3.3.1]nonanes: These compounds also contain fused bicyclic structures and exhibit various biological activities.
Uniqueness
Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- is unique due to its specific substitution pattern and the presence of both the 3-aminopropyl and 2-methyl groups
Properties
IUPAC Name |
3-(2-methyl-5,6,7,8-tetrahydroindolizin-3-yl)propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10-9-11-5-2-3-8-14(11)12(10)6-4-7-13/h9H,2-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCXQARXOXYHOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCCC2=C1)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215836 | |
Record name | Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65548-71-2 | |
Record name | Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065548712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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